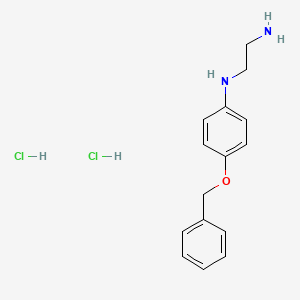
N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride is a useful research compound. Its molecular formula is C15H20Cl2N2O and its molecular weight is 315.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Radical Arylation
N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride is relevant in the context of oxidative radical arylation of anilines. Research by Hofmann, Jasch, and Heinrich (2014) explored the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. They utilized dioxygen from air as an oxidant, achieving high ortho:meta regioselectivities, especially for anilines with a donor substituent in the para position. This metal-free approach is significant for synthesizing aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
Novel Quinazolinone Derivatives
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives, including reactions with primary aromatic amines such as aniline. They also investigated the antimicrobial activity of these compounds. This research highlights the potential of this compound in synthesizing biologically active quinazolinone derivatives (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis of G-2 Melamine-Based Dendrimers
Morar et al. (2018) discussed the synthesis of G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline, showing its utility in creating organic materials with mesogenic properties. Their study explores the supramolecular behavior and structural variety of these dendrimers, demonstrating the versatility of compounds related to this compound in the field of polymer science (Morar et al., 2018).
Oligoaniline Intermediates
Surwade et al. (2009) investigated oligoaniline intermediates in the aniline-peroxydisulfate system. Their study provides insights into the formation of electrically insulating powders believed to be mixtures of Michael-type adducts of benzoquinone monoimine and aniline. This research is relevant for understanding the polymerization processes and material properties of aniline derivatives (Surwade et al., 2009).
Fluorescent Chemosensors
Shree et al. (2019) synthesized anthracene/pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole, acting as efficient chemosensors for aluminum ions. This demonstrates the potential application of this compound in developing selective and sensitive fluorescent chemosensors for metal ion detection (Shree et al., 2019).
Eigenschaften
IUPAC Name |
N'-(4-phenylmethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.2ClH/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13;;/h1-9,17H,10-12,16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOGIGZOWGGJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide](/img/structure/B2866207.png)
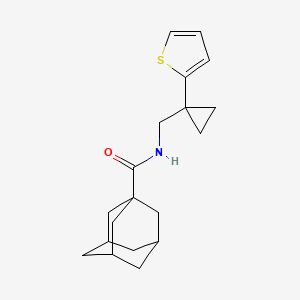
![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)
![4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine](/img/structure/B2866211.png)


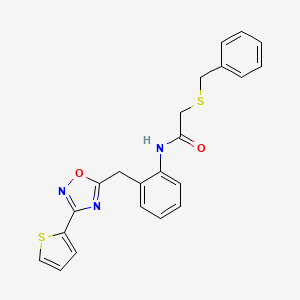
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)

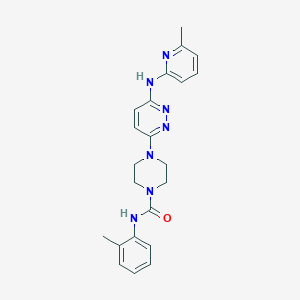
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
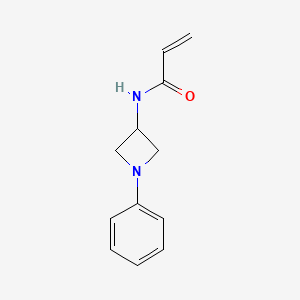
![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)
![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
